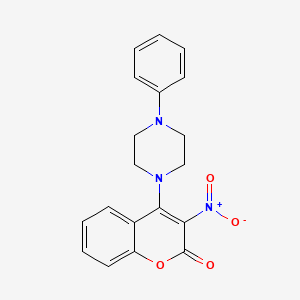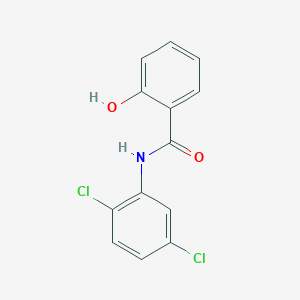![molecular formula C19H20N4O2 B11710828 N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)
N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are compounds containing the functional group -CONHNH2. This compound is characterized by the presence of two phenylmethylidene groups attached to a pentanedihydrazide backbone, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide typically involves the condensation reaction between pentanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
Pentanedihydrazide+2Benzaldehyde→N’ 1 ,N’ 5 -bis[(E)-phenylmethylidene]pentanedihydrazide+2H2O
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethylidene groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of substituted phenylmethylidene derivatives.
Scientific Research Applications
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its hydrazide functional groups can participate in hydrogen bonding and other interactions with biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis(2-methoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis(4-methoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis(2-ethoxybenzylidene)pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(E)-phenylmethylidene]pentanedihydrazide is unique due to its specific phenylmethylidene groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-20-14-16-8-3-1-4-9-16)12-7-13-19(25)23-21-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2,(H,22,24)(H,23,25)/b20-14+,21-15+ |
InChI Key |
FICGDTHOVPXYML-OZNQKUEASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)



![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)
![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)

![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)
